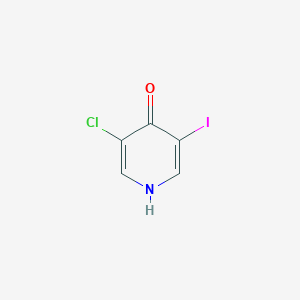
3-chloro-5-iodopyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-iodopyridin-4-ol is a chemical compound belonging to the class of pyridinols and is a derivative of pyridine. It has a wide range of applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It is a colorless, volatile, and flammable liquid with a boiling point of 97 °C. Its chemical formula is C5H4ClINO and its molecular weight is 211.4 g/mol. This compound is also known as 3-chloro-4-iodopyridinol, 3-chloro-4-iodopyridine-4-ol, and this compound.
Scientific Research Applications
3-Chloro-5-iodopyridin-4-ol has been used in various scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of organic materials, such as dyes and pigments. In addition, it has been used in the synthesis of various heterocyclic compounds, such as pyridines and indoles.
Mechanism of Action
The mechanism of action of 3-chloro-5-iodopyridin-4-ol is not fully understood. However, it is believed that the compound acts as a catalyst in chemical reactions, allowing the reaction to occur more quickly and efficiently. It is also believed that the compound may act as a nucleophile, allowing it to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may act as an antioxidant, helping to protect cells from oxidative damage. In addition, it is believed that the compound may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-chloro-5-iodopyridin-4-ol in laboratory experiments is its low cost and availability. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and has a low boiling point, making it easy to handle and store.
The main limitation of using this compound in laboratory experiments is its volatility. The compound is highly volatile and can easily evaporate, making it difficult to accurately measure and control. Additionally, the compound is flammable and should be handled with care.
Future Directions
There are several potential future directions for research involving 3-chloro-5-iodopyridin-4-ol. These include further exploration of the compound’s biochemical and physiological effects, as well as its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be conducted to explore the compound’s potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, research could be conducted to explore the compound’s potential use in the synthesis of other heterocyclic compounds, such as pyridines and indoles.
Synthesis Methods
3-Chloro-5-iodopyridin-4-ol is synthesized through a two-step process. The first step involves the formation of 3-chloropyridin-4-ol by reacting pyridine with chlorine in the presence of a base. The second step involves the iodination of the 3-chloropyridin-4-ol to form this compound. This process can be accomplished using an iodination reagent such as potassium iodide.
properties
IUPAC Name |
3-chloro-5-iodo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULSBXXJKKXZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


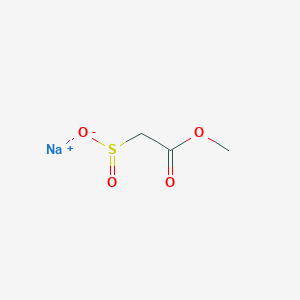
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
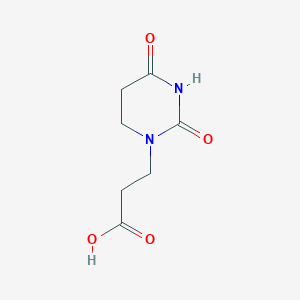
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
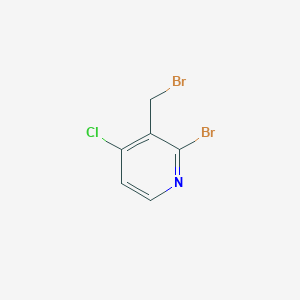

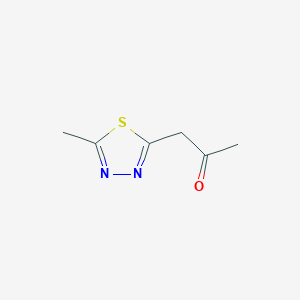

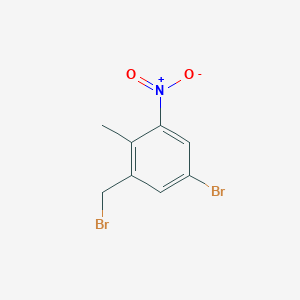


![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
